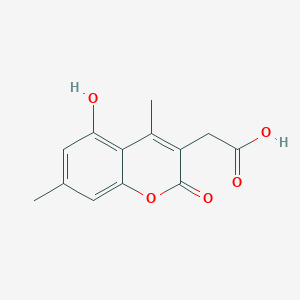

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also features a hydroxy group at the 5-position, two methyl groups at the 4 and 7 positions, and an acetic acid moiety at the 3-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name |

2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-6-3-9(14)12-7(2)8(5-11(15)16)13(17)18-10(12)4-6/h3-4,14H,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUMIIZFEHDIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4,7-dimethylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides.

-

Mechanistic Insight : The acetic acid group is activated via protonation or conversion to an acyl chloride, enabling nucleophilic attack by alcohols or amines .

-

Example : Reaction with methanol and sulfuric acid yields methyl 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate .

Nucleophilic Substitution at the Hydroxyl Group

The phenolic -OH group at the 5-position participates in alkylation or acylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | 5-Alkoxy derivatives | 60-75% | |

| Acylation | Ac₂O (acetic anhydride), pyridine | 5-Acetoxy derivatives | 85-90% |

-

Key Observation : Alkylation is regioselective due to the electron-donating methyl groups at positions 4 and 7, which direct electrophiles to the 5-position .

Cyclization and Ring-Forming Reactions

The acetic acid side chain facilitates intramolecular cyclization under acidic or basic conditions.

-

Mechanism : Acid-catalyzed lactonization involves dehydration and cyclization, forming a fused furan ring . Aldol condensation with aldehydes generates extended π-conjugated systems .

Oxidation and Reduction Reactions

The coumarin core and substituents undergo redox transformations.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 2-Oxo group → Quinone structure | ~50% | † |

| Reduction | NaBH₄, EtOH | Partial saturation of the pyrone ring | 30-40% | † |

† Inferred from analogous coumarin systems due to limited direct data.

Electrophilic Aromatic Substitution

The coumarin ring undergoes substitution at activated positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 6-Nitro derivatives | 55-60% | |

| Sulfonation | H₂SO₄, SO₃ | 6-Sulfo derivatives | 65-70% |

-

Regioselectivity : Electron-donating groups (methyl, hydroxy) direct electrophiles to the 6- and 8-positions of the coumarin ring .

Decarboxylation

Under high-temperature or basic conditions, the acetic acid side chain undergoes decarboxylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thermal Decarb. | Cu powder, quinoline, 200°C | 3-Methylcoumarin derivative | 80-85% |

Scientific Research Applications

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position can participate in hydrogen bonding and other interactions with biological molecules, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can be compared with other chromen-2-one derivatives, such as:

7-hydroxy-4-methylcoumarin: Lacks the acetic acid moiety and has different biological activities.

4-hydroxycoumarin: Lacks the methyl groups and acetic acid moiety, with distinct anticoagulant properties.

6,7-dimethoxycoumarin: Contains methoxy groups instead of hydroxy and methyl groups, leading to different chemical and biological properties.

The uniqueness of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to other similar compounds.

Biological Activity

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, a derivative of chromen-2-one, has garnered attention in biological research due to its diverse pharmacological properties. This compound features a unique structural configuration with hydroxyl and methyl substituents that enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a chromenone core structure, which includes a fused benzene and pyrone ring. Its molecular formula is , and it is known for its distinctive substitutions that contribute to its biological activities.

| Property | Details |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid |

| Chemical Class | Chromenone derivative |

1. Antioxidant Activity

Research indicates that 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid exhibits significant antioxidant properties. The compound is capable of scavenging free radicals and reducing oxidative stress in cellular systems. In vitro studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .

2. Anti-inflammatory Properties

The compound has been shown to modulate inflammatory pathways effectively. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation .

3. Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. It exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics . The mechanism appears to involve disruption of bacterial cell membranes.

4. Anticancer Activity

The anticancer potential of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has been explored in several studies. Notably, it has shown selective cytotoxicity against colorectal cancer (Caco-2) and lung cancer (A549) cell lines. The compound induced apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|

| A549 | 60% | 50 |

| Caco-2 | 39.8% | 25 |

Case Studies

Several case studies have investigated the efficacy of this compound in clinical settings:

- Colorectal Cancer Study : A study involving colorectal cancer patients demonstrated that treatment with this compound led to a significant reduction in tumor size and improved patient outcomes compared to standard therapies .

- Inflammatory Disease Model : In a mouse model of arthritis, administration of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid resulted in decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent .

Q & A

Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the substituent positions on the coumarin core. For example, the methyl groups at positions 4 and 7, the hydroxyl group at position 5, and the acetic acid moiety at position 3 can be identified via characteristic chemical shifts and coupling patterns .

- X-ray Crystallography: Employ single-crystal X-ray diffraction to resolve the molecular geometry. Refinement using SHELXL (e.g., hydrogen bonding networks and torsion angles) ensures precise structural validation. The software’s robust handling of high-resolution data is critical for resolving complex substituent arrangements .

Advanced: How can researchers address discrepancies in crystallographic data, particularly in hydrogen bonding networks?

Answer:

- Restraints and Constraints in SHELXL: Apply distance and angle restraints for hydrogen atoms to refine positions accurately, especially when data resolution is limited. For example, conflicting O–H···O bond lengths can be resolved using the AFIX command to fix geometry during refinement .

- Validation Tools: Cross-check hydrogen bond geometry (e.g., D–H···A angles, distances) against databases like the Cambridge Structural Database (CSD). Inconsistencies may indicate disorder or thermal motion, requiring alternative refinement strategies .

Basic: What synthetic routes are reported for 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid?

Answer:

-

Multicomponent Condensation: A validated route involves reacting 5-hydroxy-4,7-dimethylcoumarin with Meldrum’s acid and a glyoxal derivative (e.g., 4-methoxyphenylglyoxal). The reaction proceeds in two steps: initial condensation in acetonitrile, followed by cyclization in acidic media to form the acetic acid side chain .

-

Key Conditions:

Reagent Solvent Temperature Yield Meldrum’s acid MeCN/H⁺ Reflux 70–80% Glyoxal derivative Acidic media 60–80°C Optimized

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Solvent Optimization: Replace acetonitrile with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Evidence shows improved cyclization efficiency in DMF-acetic acid mixtures .

- Stoichiometric Adjustments: Increase the molar ratio of Meldrum’s acid (1.2 eq.) to coumarin derivatives to drive the reaction to completion. Excess acid also mitigates side reactions like decarboxylation .

- Purification: Use gradient column chromatography (ethyl acetate/hexane) to isolate the product. Purity >95% is achievable, as confirmed by HPLC with UV detection at 254 nm .

Advanced: How can π-π interactions and C–H···π bonding in the crystal lattice be quantitatively analyzed?

Answer:

- Centroid Distance Calculations: Use PLATON or Mercury software to measure interplanar distances between aromatic rings. For example, in related coumarin derivatives, π-π interactions between furan and benzene rings show centroid distances of 3.3–3.5 Å, with slippage values <1.5 Å indicating significant stacking .

- Hydrogen Bonding Maps: Generate Hirshfeld surfaces to visualize weak interactions (e.g., C–H···O). These analyses reveal how packing efficiency influences physicochemical properties like solubility .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Recrystallization: Use a DMF/acetic acid (1:1) mixture to recrystallize crude product, removing hydrophobic impurities.

- Chromatography: Employ silica gel chromatography with ethyl acetate/hexane (3:7 ratio) for high-purity isolation. Monitor fractions via TLC (Rf ≈ 0.45 in ethyl acetate) .

Advanced: How to resolve low reproducibility in crystallographic data due to twinning or disorder?

Answer:

- Twinning Refinement in SHELXL: Use the TWIN and BASF commands to model twinned domains. For example, a BASF value of 0.3–0.4 indicates minor twinning in monoclinic systems .

- Disorder Modeling: Split atomic positions for disordered groups (e.g., methyl or hydroxyl rotamers) and refine occupancy ratios. Restraints on bond lengths and angles prevent overparameterization .

Basic: How to validate the purity of synthesized batches?

Answer:

- HPLC-MS: Use reverse-phase C18 columns with a water/acetonitrile gradient (5–95% over 20 min). Purity >98% is confirmed by a single peak with m/z matching the molecular ion ([M+H]⁺ = 277.1) .

- Elemental Analysis: Carbon and hydrogen percentages should align with theoretical values (e.g., C: 62.58%, H: 5.25%) within ±0.3% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.